4-Acetylpiperazine-1-carbaldehyde

Übersicht

Beschreibung

4-Acetylpiperazine-1-carbaldehyde is a chemical compound belonging to the class of piperazine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s molecular formula is C7H12N2O2, and it has a molecular weight of 156.18 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylpiperazine-1-carbaldehyde typically involves the acetylation of piperazine derivatives. One common method is the reaction of piperazine with acetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Condensation Reactions

The aldehyde group participates in nucleophilic addition-elimination reactions with amines, hydrazines, and alcohols to form imines, hydrazones, or ethers.

-

With Amines :

Reacts with primary or secondary amines to form Schiff bases. For example, condensation with 4-pyridylamine yields a pyrazole-4-carbaldehyde derivative (Scheme 7 in ).

Conditions : Toluene, reflux, 30 min.

Product : Imine derivatives with applications in medicinal chemistry (e.g., antiproliferative agents) . -

With Hydrazines :

Forms hydrazones, which cyclize to yield pyrazolylthiazolidin-4-ones (e.g., compound 23 in ).

Conditions : Acidic medium (e.g., HCl), 12–24 h.

Yield : 70–85% .

| Reactant | Product | Solvent | Catalyst | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Pyridylamine | Pyrazole-4-carbaldehyde derivative | Toluene | None | 85 | |

| 2-Mercaptoacetic acid | Pyrazolylthiazolidin-4-one | Toluene | HCl | 70 |

Redox Reactions

The aldehyde group undergoes oxidation to carboxylic acids or reduction to alcohols.

-

Oxidation :

Potassium permanganate (KMnO₄) in water-pyridine converts the aldehyde to a carboxylic acid (e.g., compound 80 in ).

Conditions : KMnO₄ (1.5 equiv), H₂O-pyridine (3:1), 60°C, 4 h.

Yield : >90% . -

Reduction :

Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol (e.g., compound 3 in ).

Conditions : Methanol, 10 min.

Yield : ~7% (limited by starting material purity) .

Alkylation and Acylation of the Piperazine Ring

The secondary amines on the piperazine ring undergo further functionalization.

-

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

Conditions : THF, room temperature, 2 h . -

Acylation :

Reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides.

Conditions : Dichloromethane (DCM), triethylamine (TEA), 0°C to RT .

| Reaction Type | Reagent | Product | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Alkylation | Methyl iodide | Quaternary ammonium derivative | THF | 75 | |

| Acylation | Acetyl chloride | 1-Acetylpiperazine derivative | DCM | 82 |

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions, forming stable complexes.

-

Zinc(II) Coordination :

Forms complexes such as [Zn(quin)₂(1-Acpz)₂] (compound 22 in ).

Conditions : Methanol, Zn(OAc)₂, 105°C, 6 h .

Application : Catalyzes nucleophilic additions (e.g., amidine synthesis) .

Friedel-Crafts and Hydroxyalkylation Reactions

The aldehyde participates in electrophilic aromatic substitution.

-

Hydroxyalkylation :

Reacts with electron-rich aromatics (e.g., phenol) to form hydroxyalkylated products.

Conditions : Acidic medium (H₂SO₄), 50°C, 4 h .

Key Research Findings

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-Acetylpiperazine-1-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as therapeutic agents, particularly in cancer treatment and enzyme inhibition.

Key Derivatives and Their Activities:

- Poly (ADP-ribose) Polymerase-1 Inhibitors : Recent studies have synthesized derivatives of this compound that act as potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1). These compounds exhibit selective cytotoxicity against BRCA1-deficient cancer cells, making them promising candidates for cancer therapy. For instance, a derivative showed an IC50 value of 0.023 μM against PARP-1, comparable to established inhibitors like Olaparib .

- Antiviral Activity : Some derivatives have been explored for their potential to inhibit HIV reverse transcriptase, suggesting a role in antiviral drug development .

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical reactions involving piperazine derivatives. The following table summarizes common synthetic routes:

| Synthetic Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acetylation of Piperazine | Acetic anhydride | Reflux in organic solvent | 75-85% |

| Formylation Reaction | Formic acid, catalyst | Ambient temperature | 60-70% |

| Oxidation of Acetylated Piperazine | Oxidizing agent (e.g., PCC) | Room temperature | 70-80% |

Case Studies

Several case studies highlight the practical applications of this compound:

- Study on PARP Inhibitors : A research team synthesized a series of benzo[d]imidazole derivatives containing this compound. These compounds were evaluated for their inhibitory effects on PARP-1 and demonstrated significant antiproliferative activity against cancer cell lines .

- Fragment-Based Drug Discovery : In fragment-based discovery approaches, compounds derived from this compound were identified as stabilizers for protein-protein interactions, showcasing its utility in drug design and development .

Industrial Applications

Beyond medicinal uses, this compound has applications in materials science:

Wirkmechanismus

The mechanism of action of 4-Acetylpiperazine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

Piperazine: A parent compound with a similar structure but lacking the acetyl and aldehyde functional groups.

N-Acetylpiperazine: Similar to 4-Acetylpiperazine-1-carbaldehyde but without the aldehyde group.

4-Formylpiperazine: Contains an aldehyde group but lacks the acetyl group.

Uniqueness: This dual functionality allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Biologische Aktivität

4-Acetylpiperazine-1-carbaldehyde is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antitumor, and neuroprotective properties. Understanding its biological activity is crucial for developing new pharmacological applications.

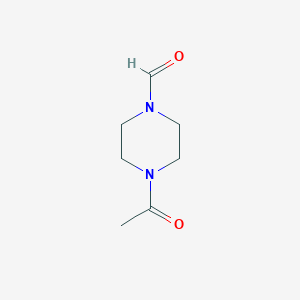

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure consists of a piperazine ring substituted with an acetyl group and an aldehyde group, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Its mechanism of action involves:

- Binding Affinity : This compound shows significant binding affinity to central nervous system receptors, including nicotinic acetylcholine receptors (nAChRs) and opioid receptors, which are implicated in neurodegenerative diseases and pain modulation .

- Enzyme Inhibition : It has been observed to inhibit specific enzymes such as α-glucosidase, affecting carbohydrate metabolism and demonstrating potential antidiabetic properties.

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce apoptosis in human breast cancer cells by modulating the NF-kB signaling pathway, which is crucial in cancer progression .

Anti-inflammatory Effects

This compound demonstrates notable anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models of inflammation, treatment with this compound led to decreased myeloperoxidase activity and improved clinical symptoms associated with inflammatory bowel disease .

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in studies involving models of neurodegeneration. It appears to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .

Research Findings and Case Studies

Case Study: Antitumor Activity

In a controlled study on MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity at relatively low concentrations .

Case Study: Anti-inflammatory Effects

In a murine model of colitis, administration of this compound significantly reduced colon length shortening and histological damage compared to untreated controls. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

Eigenschaften

IUPAC Name |

4-acetylpiperazine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-7(11)9-4-2-8(6-10)3-5-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZHPLRJXJLEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576004 | |

| Record name | 4-Acetylpiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223142-88-9 | |

| Record name | 4-Acetylpiperazine-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.